Cas no 26861-91-6 (N-(1,3,4-Thiadiazol-2-yl)propionamide)
N-(1,3,4-Thiadiazol-2-yl)propionamide Chemical and Physical Properties
Names and Identifiers
-
- N-(1,3,4-Thiadiazol-2-yl)propionamide
- AKOS001588867
- 26861-91-6
- SR-01000397450-1
- SR-01000397450
- SCHEMBL12649504
-
- Inchi: 1S/C5H7N3OS/c1-2-4(9)7-5-8-6-3-10-5/h3H,2H2,1H3,(H,7,8,9)
- InChI Key: XOSVUCVKZAHVNW-UHFFFAOYSA-N
- SMILES: S1C=NN=C1NC(CC)=O
Computed Properties
- Exact Mass: 157.03098303Da
- Monoisotopic Mass: 157.03098303Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 83.1Ų
N-(1,3,4-Thiadiazol-2-yl)propionamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059007413-1g |
N-(1,3,4-Thiadiazol-2-yl)propionamide |
26861-91-6 | 97% | 1g |
$401.50 | 2023-09-02 | |
| Chemenu | CM379140-1g |
N-(1,3,4-thiadiazol-2-yl)propanamide |
26861-91-6 | 95%+ | 1g |
$405 | 2024-07-28 |
N-(1,3,4-Thiadiazol-2-yl)propionamide Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on N-(1,3,4-Thiadiazol-2-yl)propionamide
N-(1,3,4-Thiadiazol-2-yl)propionamide: A Comprehensive Overview
The compound N-(1,3,4-thiadiazol-2-yl)propionamide, with the CAS number 26861-91-6, is a significant molecule in the field of organic chemistry. This compound belongs to the class of thiadiazole derivatives, which have gained considerable attention due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The thiadiazole ring system is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, making it a versatile platform for chemical modifications and functionalization.
Recent studies have highlighted the potential of thiadiazole derivatives as promising candidates for drug development. For instance, research published in 2023 demonstrated that certain thiadiazole-containing compounds exhibit potent anti-tumor activity by targeting specific oncogenic pathways. The propionamide substituent in this compound further enhances its bioavailability and pharmacokinetic properties, making it a valuable molecule for therapeutic applications.
The synthesis of N-(1,3,4-thiadiazol-2-yl)propionamide typically involves a multi-step process that includes the formation of the thiadiazole ring followed by amide bond formation. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of such compounds. For example, the use of transition metal catalysts has significantly improved the yield and purity of the product while reducing reaction times.
In terms of applications, thiadiazole derivatives are widely used as intermediates in the synthesis of various bioactive compounds. The propionamide group in this molecule provides additional functionality, allowing for further chemical modifications to tailor its properties for specific applications. For instance, it can be used as a building block for constructing more complex molecules with enhanced biological activities.
The structural versatility of N-(1,3,4-thiadiazol-2-yl)propionamide also makes it a valuable compound in materials science. Research has shown that thiadiazole-containing polymers exhibit excellent thermal stability and mechanical properties, making them suitable for high-performance applications such as aerospace materials and electronic devices.
In conclusion, N-(1,3,4-thiadiazol-2-yl)propionamide is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive target for further research and development. As new studies continue to uncover its potential, this compound is poised to play an increasingly important role in advancing both scientific knowledge and practical applications.
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